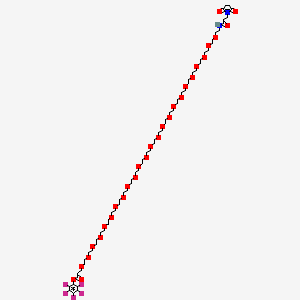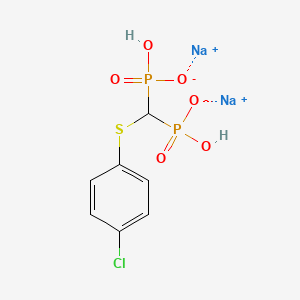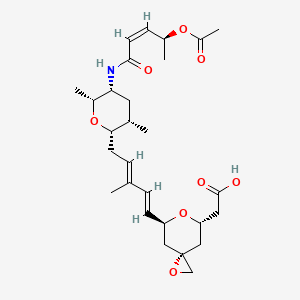
Thailanstatin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin D involves several steps, including the construction of key fragments such as the (2Z,4S)-4-acetoxy-2-butenamide fragment and the (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment. These fragments are then joined by a dienyl chain to form the final compound . The synthetic routes often involve stereoselective methods for constructing tetrasubstituted dihydro- and tetrahydropyrans, utilizing reactions such as Heck/Saegusa-Ito cascade sequences and oxa-Michael cyclizations .
Industrial Production Methods: Industrial production of this compound has been improved through metabolic engineering of Burkholderia thailandensis MSMB43. By deleting specific genes involved in the biosynthetic pathway, researchers have significantly increased the yield of this compound in fermentation broths. For example, deletion of the tstR gene resulted in a more than seven-fold increase in this compound titer .
化学反应分析
Types of Reactions: Thailanstatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyran-forming reactions utilize a Heck/Saegusa-Ito cascade sequence to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by a catalyst-controlled oxa-Michael cyclization to furnish tetrasubstituted dihydropyrans .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include catalysts for the oxa-Michael cyclization and reagents for the Heck/Saegusa-Ito cascade sequence. The reaction conditions often involve controlled temperatures and specific solvents to ensure high stereocontrol and yield .
Major Products Formed: The major products formed from these reactions are tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound .
科学研究应用
Thailanstatin D has several scientific research applications due to its potent cytotoxic properties. It is used as a tool compound to study pre-mRNA splicing and its inhibition. In the field of medicine, this compound is being investigated as a potential anticancer agent due to its ability to inhibit spliceosome assembly and induce cytotoxicity in cancer cells . Additionally, it has applications in chemical biology research to understand the cellular effects of altered mRNA processing .
作用机制
Thailanstatin D exerts its effects by inhibiting the assembly of the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, a subunit of the human spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cytotoxic effects in cells .
相似化合物的比较
These compounds share a common structural motif but differ in their terminal oxane rings and specific substituents . Thailanstatin D is unique due to its specific binding affinity and stability compared to other members of the family .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
- FR901465
- FR901463
属性
分子式 |
C28H41NO8 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |
InChI |
InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1 |
InChI 键 |
QPCQVHMOLDTVHX-LYSKETOYSA-N |
手性 SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
规范 SMILES |
CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


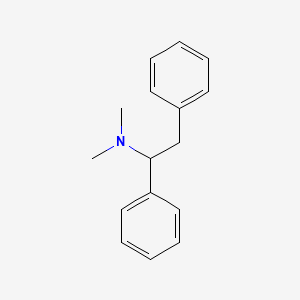
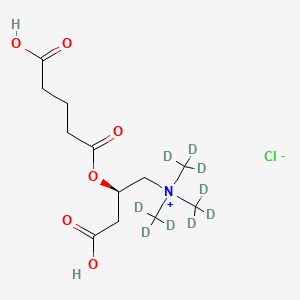

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
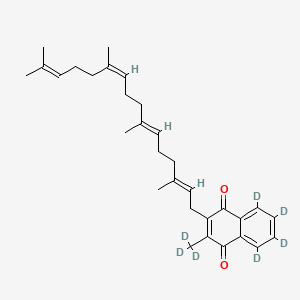


![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
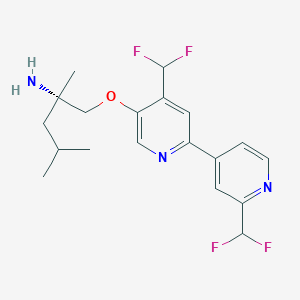
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
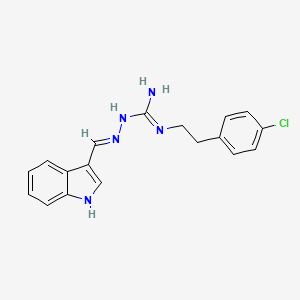
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
